![molecular formula C7H6BNO2S B1322337 1,3-Benzothiazol-2-ylboronic acid CAS No. 499769-96-9](/img/structure/B1322337.png)
1,3-Benzothiazol-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-2-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S and a molecular weight of 179 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazol-2-ylboronic acid consists of a benzothiazole ring attached to a boronic acid group .Physical And Chemical Properties Analysis
1,3-Benzothiazol-2-ylboronic acid has a predicted boiling point of 388.0±25.0 °C, a predicted density of 1.44±0.1 g/cm3, and a predicted pKa of 5.79±0.30 .Scientific Research Applications
Synthesis and Structural Characterization
1,3-Benzothiazol-2-ylboronic acid and its derivatives have been explored extensively in the field of medicinal chemistry due to their structural diversity and pharmacological properties. For instance, the synthesis and structural characterization of substituted 6-fluorobenzothiazole amides, developed through condensation reactions, have been noted for their antimicrobial and antifungal activities. These compounds, exhibiting comparable or slightly better activity than some medicinal standards, highlight the structural adaptability and efficacy of benzothiazole derivatives (Pejchal et al., 2015).
Antiproliferative and Antitumor Applications
The benzothiazole nucleus is a core structure in compounds displaying significant antitumor and antiproliferative activities. N-1,3-benzothiazol-2-ylbenzamide derivatives, for instance, have been studied for their prominent inhibitory effect on cell growth, specifically against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, with certain compounds like 1k showing a profound proapoptotic effect (Corbo et al., 2016).
Sensing and Imaging Applications
The benzothiazole structure has been utilized in the development of sensitive fluorescent probes and imaging agents. For example, benzothiazole-based compounds have been synthesized for physiological pH sensing, exhibiting multifluorescence emissions and reversible acid/base-switched emission transitions, making them suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018). Additionally, gadolinium(III)-4-benzothiazol-2-yl-phenylamine has been designed as a brain-specific MR contrast agent, enhancing the mapping of the structural and functional organization of the brain (Saini et al., 2013).
Antimicrobial Activity
Several benzothiazole derivatives have shown promising antimicrobial properties. Synthesized 1,3-benzothiazole-2-yl-hydrazone derivatives, for instance, displayed varying degrees of antibacterial and antifungal activities against different bacterial and fungal strains, indicating their potential as antimicrobial agents (Asati et al., 2015).
Safety And Hazards
Future Directions
Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
properties
IUPAC Name |
1,3-benzothiazol-2-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPADKUSNKOJID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2S1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625166 |
Source
|
Record name | 1,3-Benzothiazol-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazol-2-ylboronic acid | |
CAS RN |
499769-96-9 |
Source
|
Record name | 1,3-Benzothiazol-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.